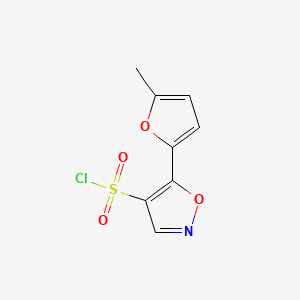

5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride

Description

5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride is a heterocyclic compound featuring a fused oxazole core substituted with a sulfonyl chloride group at position 4 and a 5-methylfuran-2-yl moiety at position 3. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, often employed in the preparation of sulfonamides, sulfonate esters, and other functionalized derivatives. The 5-methylfuran substituent may enhance solubility and influence electronic properties due to its electron-rich aromatic system.

Properties

CAS No. |

2803863-21-8 |

|---|---|

Molecular Formula |

C8H6ClNO4S |

Molecular Weight |

247.66 g/mol |

IUPAC Name |

5-(5-methylfuran-2-yl)-1,2-oxazole-4-sulfonyl chloride |

InChI |

InChI=1S/C8H6ClNO4S/c1-5-2-3-6(13-5)8-7(4-10-14-8)15(9,11)12/h2-4H,1H3 |

InChI Key |

HHEXBNPXZSDMCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=C(C=NO2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride typically involves multiple steps. One common approach starts with the preparation of 5-methylfurfural from biomass-derived furfural . The furfural undergoes a series of reactions including oxidation, cyclization, and sulfonylation to form the final product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of renewable biomass sources for the initial raw materials can make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form different derivatives.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: The sulfonyl chloride group is highly reactive and can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl chloride group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of 2,5-dioxopentanyl derivatives .

Scientific Research Applications

Structural Information

The key structural features of 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride include :

- Molecular Formula:

- SMILES Notation:

- InChI Code: InChI=1S/C8H6ClNO4S/c1-5-2-3-6(13-5)8-7(4-10-14-8)15(9,11)12/h2-4H,1H3

Scientific Research Applications

5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride is valuable in scientific research for several applications:

- Building Block for Synthesis: It serves as a fundamental component in creating complex molecules.

- Reagent in Organic Reactions: It is utilized as a reagent to facilitate various organic reactions.

- Potential Antibiotic and Anti-Proliferative Agent: Its potential for use as an antibiotic and anti-proliferative agent has been explored.

- Medicine: It has been investigated for its anti-inflammatory, analgesic, antibacterial, antifungal, and anti-tuberculosis properties.

- Industry: It can be used as a corrosion inhibitor and as a catalyst for polymerization processes.

Chemical Reactions Analysis

5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride can undergo several types of chemical reactions:

- Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.

Predicted Collision Cross Section

The predicted collision cross sections (CCS) for 5-(5-methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride are :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 247.97789 | 148.9 |

| $$M+Na]+ | 269.95983 | 162.2 |

| $$M+NH4]+ | 265.00443 | 156.3 |

| $$M+K]+ | 285.93377 | 159.5 |

| $$M-H]- | 245.96333 | 152.5 |

| $$M+Na-2H]- | 267.94528 | 154.0 |

| $$M]+ | 246.97006 | 152.6 |

| $$M]- | 246.97116 | 152.6 |

Mechanism of Action

The mechanism of action of 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The furan and oxazole rings may also interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The provided evidence highlights compounds with shared 5-methylfuran-2-yl substituents but divergent heterocyclic cores and functional groups:

Key Observations :

Physical Properties

Melting points and synthetic yields from structurally related compounds provide indirect insights:

Analysis :

- Higher yields (>85%) are observed in compounds with simpler substituents (e.g., 5 , 6 , 7 in ), suggesting steric or electronic factors in the target compound’s synthesis may influence efficiency.

- The sulfonyl chloride group’s polarity could lower the melting point relative to rigid, hydrogen-bonding systems like 6 (m.p. 270–273°C) .

Comparison with Target Compound :

- The target compound’s synthesis likely requires sulfonation of an oxazole precursor, a step distinct from the aldehyde-mediated cyclizations seen in .

- Reactive intermediates (e.g., sulfonyl chlorides) may necessitate anhydrous conditions, contrasting with aqueous sodium ethoxide used for 8 .

Computational and Analytical Insights

For example:

- The 5-methylfuran moiety may increase electron density at the oxazole ring, affecting sulfonyl chloride’s electrophilicity.

- Topological analysis of electron density could clarify bonding differences between sulfonyl chloride and thioxo/cyano groups .

Biological Activity

5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride is a chemical compound with the molecular formula . It features a unique oxazole ring structure that may confer specific biological activities. This article explores the biological activity of this compound, summarizing available research findings, potential therapeutic applications, and relevant case studies.

The compound's structural formula can be represented as follows:

- Molecular Formula :

- SMILES : CC1=CC=C(O1)C2=C(C=NO2)S(=O)(=O)Cl

- InChIKey : HHEXBNPXZSDMCL-UHFFFAOYSA-N

Biological Activity Overview

While specific literature on the biological activity of 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride is limited, several studies on related compounds provide insights into its potential effects:

- Antimicrobial Activity : Compounds containing sulfonyl chloride groups often exhibit antimicrobial properties. For instance, derivatives of sulfonyl chlorides have been shown to inhibit bacterial growth and possess antifungal activities.

- Anticancer Potential : Sulfonamide derivatives, which share structural similarities with sulfonyl chlorides, have demonstrated anticancer properties by inhibiting specific enzymes involved in tumor growth. The oxazole moiety may enhance this effect through interaction with biological targets.

- Enzyme Inhibition : The presence of the oxazole ring suggests potential interactions with various enzymes. Compounds with similar structures have been studied for their ability to act as enzyme inhibitors in metabolic pathways.

Case Studies

Several studies highlight the biological activity of related compounds:

- Study on Sulfonamide Derivatives : Research indicated that sulfonamide derivatives exhibited significant antibacterial and antifungal activity against various pathogens. The study emphasized the importance of substituents on the aromatic ring in enhancing biological activity.

- Oxazole-Based Compounds : A review of oxazole derivatives showed that modifications at the 4-position could lead to enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings

The following table summarizes key findings related to compounds structurally similar to 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride:

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Sulfonamide A | Sulfonamide A | Antibacterial | |

| Oxazole B | Oxazole B | Anticancer | |

| Sulfonyl Chloride C | Sulfonyl Chloride C | Antifungal |

The proposed mechanism of action for 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-sulfonylchloride involves:

- Nucleophilic Substitution : The sulfonyl chloride group can react with nucleophiles, potentially leading to the formation of biologically active sulfonamides.

- Enzyme Interaction : The oxazole ring may facilitate binding to specific enzymes or receptors, altering their activity and influencing cellular pathways.

Q & A

Q. Advanced: How can reaction conditions be optimized to mitigate hydrolysis of the sulfonyl chloride group during synthesis?

Answer: Hydrolysis can be minimized by:

- Using rigorously dried solvents (e.g., molecular sieves in THF or DCM).

- Conducting chlorination steps under inert atmospheres (N/Ar).

- Monitoring reaction progress via TLC or in-situ FTIR to terminate reactions before prolonged exposure to moisture. Post-synthesis, purification via flash chromatography (hexane/EtOAc gradients) under low-humidity conditions is critical .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- H/C NMR : Assign signals for the methylfuran (δ ~2.3 ppm for CH, δ ~6.1–6.4 ppm for furan protons) and oxazole (δ ~8.1–8.5 ppm) moieties. The sulfonyl chloride group deshields adjacent protons .

- IR : Confirm sulfonyl chloride presence via S=O stretching (~1360–1380 cm) and C-Cl (~550–600 cm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (CHClNOS, exact mass: 246.9874) .

Q. Advanced: How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved?

Answer:

- Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign coupling pathways.

- Use DFT calculations (e.g., Gaussian or ORCA) to predict chemical shifts and compare with experimental data.

- Validate via X-ray crystallography if single crystals are obtainable (SHELX software for structure refinement) .

Basic: What computational tools are suitable for studying its electronic structure and reactivity?

Answer:

- Multiwfn : Analyze electron density, electrostatic potential surfaces (EPS), and bond orders to predict reactive sites (e.g., sulfonyl chloride's electrophilicity) .

- Gaussian : Perform DFT calculations (B3LYP/6-311++G**) to optimize geometry and calculate frontier molecular orbitals (FMOs) for reactivity insights .

Q. Advanced: How to model its interaction with biological targets (e.g., enzymes)?

Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into target active sites using its optimized geometry.

- MD Simulations (GROMACS) : Assess binding stability over time.

- QTAIM Analysis (Multiwfn) : Quantify intermolecular interactions (e.g., hydrogen bonds with catalytic residues) .

Basic: What are the documented reactivity patterns of this sulfonyl chloride?

Answer:

- Nucleophilic Substitution : Reacts with amines to form sulfonamides (common in drug design).

- Hydrolysis : Forms sulfonic acid in aqueous media, requiring careful handling.

- Cross-Coupling : Potential for Suzuki-Miyaura reactions if coupled with boronic esters at the oxazole ring .

Q. Advanced: How to suppress dimerization or side reactions during functionalization?

Answer:

- Use bulky bases (e.g., DIPEA) to sterically hinder unwanted coupling.

- Lower reaction temperatures (0–5°C) to slow down competing pathways.

- Monitor via LC-MS to detect byproducts early .

Basic: What are its potential applications in medicinal chemistry?

Answer:

The sulfonyl chloride group enables covalent binding to biological targets (e.g., enzyme active sites). Analogous compounds show:

Q. Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Synthesize derivatives with modifications at the methylfuran (e.g., halogenation), oxazole (e.g., substituent variation), or sulfonyl group (e.g., sulfonamides).

- Test against target assays (e.g., kinase inhibition) and correlate activity with electronic descriptors (HOMO/LUMO gaps, ESP maps) .

Basic: How to address solubility issues in biological assays?

Answer:

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prepare prodrugs (e.g., ester derivatives) for enhanced aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.